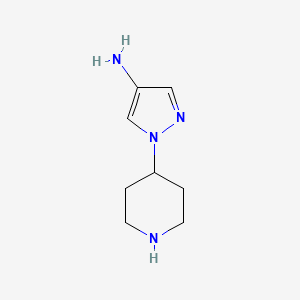

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

Description

The Role of Pyrazole (B372694) Core Structures in Contemporary Medicinal Chemistry Research

The pyrazole core is a five-membered aromatic heterocycle that is considered a privileged scaffold in drug discovery. nih.govresearchgate.netresearchgate.net Its prevalence is demonstrated by its inclusion in numerous FDA-approved drugs that address a wide range of medical conditions. nih.govresearchgate.net The structural and electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, allow it to bind effectively to various enzymes and receptors within the body. mdpi.com

Pyrazole derivatives exhibit an impressive array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govglobalresearchonline.net This versatility has made the pyrazole nucleus a focal point for researchers aiming to develop novel therapeutic agents. nih.gov The success of pyrazole-based drugs has solidified its status as a cornerstone in modern medicinal chemistry. nih.govnih.gov

Table 1: Examples of Prominent Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.govpharmaguideline.com |

| Apixaban | Anticoagulant (Factor Xa inhibitor) nih.gov |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) nih.govmdpi.com |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) nih.govnih.gov |

| Pirtobrutinib | Mantle Cell Lymphoma (BTK inhibitor) researchgate.netmdpi.com |

Significance of Piperidine (B6355638) Moieties in Designing Bioactive Compounds

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a crucial building block in drug design, valued for its ability to introduce basicity and improve the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govthieme-connect.com

Incorporating a piperidine moiety can enhance a compound's solubility, cell permeability, and binding affinity to its biological target. thieme-connect.comnbinno.com The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with protein binding sites. thieme-connect.com The versatility of piperidine derivatives is evident in their application across more than twenty classes of pharmaceuticals, targeting conditions from neurological disorders to cancer. nih.govresearchgate.net

Table 2: Examples of Prominent Drugs Featuring a Piperidine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Methylphenidate | ADHD (Norepinephrine-dopamine reuptake inhibitor) |

| Fentanyl | Analgesic (μ-opioid receptor agonist) |

| Donepezil | Alzheimer's disease (Acetylcholinesterase inhibitor) |

| Haloperidol | Antipsychotic (Dopamine receptor antagonist) |

| Raloxifene | Osteoporosis & Breast Cancer (Estrogen receptor modulator) researchgate.net |

Strategic Importance of Fused Pyrazole-Piperidine Scaffolds in Target-Oriented Research

The strategic combination of pyrazole and piperidine motifs into a single molecule, as seen in 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, is a powerful approach in modern drug discovery. This strategy, often referred to as scaffold hopping or molecular hybridization, aims to create novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. globalresearchonline.net

By linking the pyrazole and piperidine rings, chemists can explore new chemical space and design molecules that present functional groups in specific spatial orientations. This is crucial for target-oriented research, where the goal is to design a drug that interacts precisely with a particular biological target, such as a protein kinase or receptor. For instance, the aminopyrazole portion can act as a hinge-binding motif in kinase inhibitors, while the piperidine ring can extend into a solvent-exposed region or a deeper hydrophobic pocket of the target protein, thereby enhancing binding affinity and selectivity. mdpi.com The development of complex kinase inhibitors for diseases like acute myeloid leukemia often involves such modular designs, where different heterocyclic systems are linked to optimize interactions with the target enzyme. mdpi.com This integrated design approach underscores the strategic value of compounds like this compound as platforms for generating the next generation of targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSFUVFOJECKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Piperidin 4 Yl 1h Pyrazol 4 Amine

Established Synthetic Pathways for the Core 1-(Piperidin-4-yl)-1H-pyrazol-4-amine Structure

The synthesis of the this compound core can be approached through several established routes, primarily involving the construction of the pyrazole (B372694) ring followed by or concurrent with the introduction of the piperidine (B6355638) moiety. A common strategy involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

One general and efficient method for creating 4-substituted-1H-pyrazole-3,5-diamines involves a two-step process starting with 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org This is followed by a Suzuki-Miyaura cross-coupling reaction and a subsequent iron-catalyzed reduction of the nitro groups. rsc.org While not a direct synthesis of the title compound, this methodology highlights a viable pathway where a protected piperidine-4-yl boronic acid derivative could be used in the coupling step.

Another versatile approach to aminopyrazole synthesis is the reaction of β-ketonitriles with hydrazines. beilstein-journals.org In this context, a protected 4-hydrazinylpiperidine (B15131194) would react with a suitable β-ketonitrile to form the desired pyrazole ring. Subsequent deprotection would yield the final compound. The reaction proceeds through the formation of a hydrazone, which then undergoes cyclization. beilstein-journals.org

A three-step synthesis has been reported for the key intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which could be a precursor to the title compound via subsequent amination. researchgate.net Furthermore, multicomponent reactions (MCRs) offer an efficient route to aminocyanopyrazoles, which can serve as versatile intermediates. tandfonline.com For instance, a reaction between malononitrile, an orthoester, and a hydrazine derivative can rapidly build the aminopyrazole core. tandfonline.com

Regioselective Synthesis Approaches for Functionalized Pyrazole and Piperidine Analogues

Regioselectivity is a critical aspect in the synthesis of functionalized analogues of this compound, ensuring the desired placement of substituents on both the pyrazole and piperidine rings.

For the piperidine moiety, regioselective alkylation at the 3-position has been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine. The resulting enamine can then be alkylated. odu.edu

In the context of the pyrazole ring, the condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a primary method for its construction, though controlling regioselectivity can be challenging with unsymmetrical dicarbonyls and N-substituted hydrazines. acs.org However, a copper-catalyzed three-component process using β-dimethylamino vinyl ketones, aryl halides, and hydrazines has been shown to afford N-substituted pyrazoles with high regioselectivity. nih.gov

Strategies for Derivatization at the Piperidine Nitrogen and Ring Positions

The piperidine nitrogen of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.

N-Alkylation: A straightforward method for derivatization is the N-alkylation of the piperidine nitrogen. This can be achieved by reacting the parent compound with an alkyl halide. To promote monoalkylation, the reaction can be carried out in the absence of a base, allowing the accumulation of the ammonium (B1175870) salt to slow the reaction. researchgate.net Alternatively, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can facilitate the reaction. researchgate.net

| Reagent | Base | Solvent | Conditions | Outcome |

| Alkyl bromide/iodide | None | Acetonitrile | Room Temperature | Monoalkylation |

| Alkylating agent | K₂CO₃ | Dry DMF | Room Temperature | N-alkylation |

| Alkylating agent | NaH | Dry DMF | 0 °C to Room Temp | N-alkylation |

N-Acylation: The piperidine nitrogen can also be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding amides.

Ring Functionalization: Functionalization of the piperidine ring itself, particularly at positions adjacent to the nitrogen (α-positions), can be achieved through methods like the Polonovski–Potier reaction. This involves the formation of an iminium ion from a tertiary amine N-oxide, which can then be attacked by a nucleophile. acs.org

Functionalization of the Pyrazole Ring at Positions 3, 4, and 5 for Structure Diversification

The pyrazole ring offers several positions for functionalization, enabling extensive structure diversification. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. It can be used to introduce aryl or heteroaryl groups at various positions of the pyrazole ring. nih.govnih.gov For this to be effective, a halo-substituted pyrazole precursor is typically required. The reaction is tolerant of a wide range of functional groups and uses readily available boronic acids. acs.org For instance, 4-bromo-3,5-dinitro-1H-pyrazole can be coupled with various boronic acids using a palladium catalyst like XPhos Pd G2. rsc.org

| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product |

| 4-Bromopyrazole | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-dioxane:H₂O, 90°C | 4-Arylpyrazole |

| Pyrazole triflate | Arylboronic acid | PdCl₂(dppf) / K₃PO₄ | Dioxane, 80°C | Arylpyrazole |

| 4-Bromo-3,5-dinitropyrazole | Arylboronic acid | XPhos Pd G2 | - | 4-Aryl-3,5-dinitropyrazole |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrazole ring. wikipedia.org The reaction typically involves a halopyrazole and an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov For example, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been successfully demonstrated. researchgate.net

Other Functionalizations: Direct C-H functionalization of pyrazoles is an emerging area that offers a more atom-economical approach to introducing new substituents. rsc.org Additionally, methods for thiocyanation and selenocyanation at the C-4 position have been developed. beilstein-journals.org

Advanced Catalytic Methods in the Synthesis of Related Amino-Pyrazole Derivatives

Advanced catalytic methods play a crucial role in the efficient and selective synthesis of amino-pyrazole derivatives.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, have been extensively studied for the synthesis of C4-aminated pyrazoles. nih.gov The choice of ligand is critical for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands like tBuDavePhos showing good efficacy. nih.gov

Copper-catalyzed reactions also provide a valuable alternative for C-N bond formation. For instance, CuI-mediated coupling of 4-iodo-1H-1-tritylpyrazole is effective for reactions with alkylamines that possess a β-hydrogen, a class of substrates that can be problematic in palladium catalysis due to β-hydride elimination. nih.gov

Furthermore, iron-catalyzed reduction of dinitropyrazoles using hydrazine hydrate (B1144303) has been shown to be an effective method for the synthesis of pyrazole-diamines. rsc.org

Characterization Techniques in the Elucidation of Novel this compound Analogues

A suite of analytical techniques is essential for the unambiguous characterization of novel analogues of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of newly synthesized compounds. nih.gov For the piperidine ring, the chemical shifts and coupling constants of the protons can provide information about its conformation. chemicalbook.com For the pyrazole ring, the chemical shifts of the ring protons and carbons are indicative of the substitution pattern. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). icm.edu.pl

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H stretches from the amine and piperidine, and C=O stretches in acylated derivatives. icm.edu.pl

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, which can be used to confirm its empirical formula. icm.edu.pl

Structure Activity Relationship Sar Investigations of 1 Piperidin 4 Yl 1h Pyrazol 4 Amine and Its Analogues

Influence of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring in the 1-(Piperidin-4-yl)-1H-pyrazol-4-amine series serves as a versatile anchor and a key interaction moiety. Modifications on this ring, particularly at the N-1 position, have profound effects on biological activity.

The nitrogen atom of the piperidine ring is a critical site for substitution, often extending into solvent-exposed regions of a binding pocket or forming crucial interactions with the target protein. SAR studies have demonstrated that the nature of the substituent at this position can dramatically modulate potency. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the introduction of urea (B33335) and N-acyl groups onto the piperidine nitrogen of a pyrazole-containing scaffold led to compounds with significant inhibitory activity. researchgate.net

Systematic exploration of N-substituents has revealed key trends:

Aryl and Heteroaryl Groups: Introduction of aromatic or heteroaromatic rings can enhance potency through additional hydrophobic or pi-stacking interactions.

Amide and Sulfonamide Linkages: The incorporation of amide or sulfonamide functionalities at the N-1 position has been a successful strategy. In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, replacing an amide with a tertiary sulfonamide at the piperidine linkage was critical for activity. acs.org

Basic Amines: The inclusion of a basic amine, often as part of a larger substituent, can improve solubility and allow for salt formation, which is beneficial for pharmaceutical development. nih.gov

The substitution is not limited to the N-1 position. Modifications at other positions on the piperidine ring can influence the molecule's conformation and interaction with the target. For example, the presence of a 4-phenylpiperidin-4-ol (B156043) moiety was found to enhance the pharmacological activity of a pyrazole (B372694) derivative, partly by increasing lipid solubility and absorption. icm.edu.pl

Table 1: Influence of Piperidine N-1 Substitution on Biological Activity (Illustrative Examples) This table is a composite representation based on general findings in the literature for pyrazole-piperidine scaffolds.

| Compound Series | Piperidine N-1 Substituent (R) | Observed Biological Activity | Reference |

|---|---|---|---|

| NAAA Inhibitors | -H (Secondary Amine) | Loss of activity | acs.org |

| NAAA Inhibitors | -SO₂-R' (Sulfonamide) | Potent inhibition | acs.org |

| sEH Inhibitors | -C(O)NH-R' (Urea) | Potent inhibition (IC₅₀ in nM range) | researchgate.net |

| sEH Inhibitors | -C(O)-R' (Amide) | Potent inhibition | researchgate.net |

| MenA Inhibitors | -CH₂-Aryl | Potent inhibition (IC₅₀ in µM range) | nih.gov |

Impact of Pyrazole Ring Substitution Patterns on Target Engagement and Selectivity

The pyrazole core is central to the pharmacological activity of this series, acting as a scaffold that correctly orients the piperidine and other substituents for optimal target engagement. mdpi.comnih.gov Substitutions at the N-1, C-3, and C-5 positions of the pyrazole ring are particularly important for modulating potency and selectivity. mdpi.comglobalresearchonline.net

N-1 Position: This position is typically occupied by the piperidin-4-yl group in the parent scaffold. However, in broader pyrazole series, this position is often substituted with an aryl group, which frequently inserts into a hydrophobic pocket of the target protein. For cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be a crucial requirement for potent activity. nih.gov Varying this substituent can significantly impact selectivity. For instance, a methyl substitution at N-1 showed increased activity in certain p38 MAPK inhibitors. mdpi.com

C-3 Position: Substituents at the C-3 position often point towards the solvent-exposed region or can form additional interactions within the binding site. In a series of dipeptidyl peptidase-IV (DPP-IV) inhibitors, 2,4-dichloro substituents on a 3-phenyl ring led to selective DPP-IV inhibition, whereas difluoro substituents at the same position conferred selectivity for DPP8.

C-5 Position: This position is frequently substituted with an aryl or heteroaryl ring that can occupy a key hydrophobic pocket. For CB1 antagonists, a para-substituted phenyl ring at the C-5 position was essential for high affinity. nih.gov The nature of this substituent can be optimized to enhance potency; for example, replacing a p-chlorophenyl with a p-iodophenyl group resulted in the most potent compound in that series. nih.gov

Table 2: Influence of Pyrazole Ring Substitution on Kinase Inhibition (Illustrative Examples) This table compiles representative data for pyrazole-based inhibitors to illustrate SAR trends.

| Target | N-1 Substituent | C-3 Substituent | C-5 Substituent | Effect on Potency/Selectivity | Reference |

|---|---|---|---|---|---|

| CB1 Receptor | 2,4-Dichlorophenyl | Piperidinyl carboxamide | p-Chlorophenyl | Potent antagonism | nih.gov |

| CB1 Receptor | 2,4-Dichlorophenyl | Piperidinyl carboxamide | p-Iodophenyl | Increased potency | nih.gov |

| p38 MAPK | 4-Fluorophenyl | 3-(2,3-dihydroxypropoxy)phenyl | H (ketone at C4) | Selective inhibition | mdpi.com |

| p38 MAPK | Methyl | Phenyl | H (ketone at C4) | Increased activity vs. other N1-substitutions | mdpi.com |

| Meprin α | H | Phenyl | Phenyl | Potent inhibition (low nM range) | nih.gov |

| Meprin α | H | Cyclopentyl | Phenyl | Similar potency to diphenyl | nih.gov |

Conformational Effects of the Pyrazole-Piperidine Linker on Pharmacological Profiles

Crystallographic studies of related compounds, such as 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, reveal that the pyrazole ring is essentially planar. nih.gov The dihedral angle between the pyrazole ring and the piperidine ring is a key conformational parameter. nih.gov This angle influences the spatial positioning of the substituents on the piperidine ring relative to those on the pyrazole ring.

The pyrazole fragment can act as a rigid linker that provides an extended conformation, which can be advantageous for spanning the distance between different sub-pockets within a receptor's active site. mdpi.com The conformational flexibility of the piperidine ring (e.g., its ability to adopt a chair conformation) combined with the rotational freedom around the pyrazole-piperidine bond allows the molecule to adopt a low-energy conformation that maximizes favorable interactions with the target protein. A constrained or unfavorable conformation can lead to a significant loss of binding affinity and biological activity. Therefore, understanding and controlling the conformational preferences of this linker are key aspects of rational drug design in this series.

Rational Design Principles Guiding SAR Studies in the this compound Series

The exploration of SAR in this series is guided by several rational drug design principles, often leveraging computational and structural biology techniques. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR), SBDD is a powerful tool. Docking studies are used to predict how analogues of this compound will bind to the target. researchgate.net This allows medicinal chemists to design new molecules with substituents that can form specific hydrogen bonds, hydrophobic interactions, or salt bridges with key amino acid residues in the active site, thereby enhancing potency and selectivity. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New molecules are then designed to fit this pharmacophore. For pyrazole-piperidine scaffolds, a common pharmacophore includes a basic amine (piperidine N), a central hydrophobic core (pyrazole), and specific vectors for substituents.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net By analyzing how properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of different substituents correlate with activity, predictive models can be built to guide the design of more potent analogues.

Bioisosteric Replacement: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, in the development of CDK2 inhibitors, a phenylsulfonamide moiety was successfully replaced with a pyrazole derivative, leading to a new series of potent compounds. nih.gov Similarly, replacing a piperazine (B1678402) ring with a piperidine ring can significantly alter selectivity and affinity for different targets. nih.gov

These principles are often used in an iterative cycle of design, synthesis, and testing to systematically optimize the lead compound and develop candidates with improved pharmacological profiles.

Comparative SAR Analysis with Other Pyrazole- and Piperidine-Containing Chemotypes

The this compound scaffold can be better understood by comparing its SAR to that of related chemotypes.

Pyrazole-Piperazine vs. Pyrazole-Piperidine: Piperazine is a common bioisostere for piperidine. The key difference is the presence of a second nitrogen atom in the piperazine ring. This additional nitrogen can act as a hydrogen bond acceptor and alters the pKa and lipophilicity of the molecule. In the context of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives with a piperidine core showed significantly higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov This highlights how a seemingly small change can drastically alter the SAR and target selectivity. The choice between piperidine and piperazine is a critical design element, often depending on whether an additional interaction point or altered physicochemical properties are desired. researchgate.net

Pyrazolopyridines and Other Fused Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyridine (B92270) to form pyrazolopyridines, creates a more rigid and planar scaffold. mdpi.com This rigidity can be advantageous by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding. However, it also reduces the conformational flexibility that might be necessary to adapt to the binding sites of different targets. The SAR for these fused systems often focuses on the substitution patterns on the periphery of the rigid core.

Piperidine vs. Other Saturated Heterocycles: While piperidine is a prevalent scaffold, other saturated heterocycles like pyrrolidine (B122466) or azepane are also used. Ring size affects the bond angles and the spatial arrangement of substituents. A six-membered piperidine ring typically provides an optimal geometry for many targets, but for others, a five-membered pyrrolidine or a seven-membered azepane might provide a better fit.

This comparative analysis underscores that while the pyrazole and piperidine moieties are individually valuable pharmacophores, their combination in the this compound scaffold provides a unique and highly adaptable platform for drug design. The specific SAR trends are highly target-dependent, but the general principles of modulating lipophilicity, hydrogen bonding capacity, and conformational profile through substitution remain consistent across different biological targets.

Mechanism of Action and Molecular Interaction Studies of 1 Piperidin 4 Yl 1h Pyrazol 4 Amine Analogues

Characterization of Ligand Binding Sites and Molecular Interactions with Target Proteins

The efficacy of any therapeutic agent is contingent upon its ability to recognize and bind to a specific site on its target protein. For analogues of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, this interaction is often within a well-defined binding pocket, leading to the modulation of the protein's biological activity.

Research into a series of 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) analogues has provided insights into their binding at the orthosteric site of the GABAA receptor. researchgate.net These studies have demonstrated that the compounds' binding affinities, which are in the low micro- to low nanomolar range, are influenced by the architecture of cavities within this binding site. researchgate.net The structure-activity relationship of these analogues highlights the importance of specific substitutions on the pyrazole (B372694) ring in optimizing interactions within the receptor's binding pocket. researchgate.net

Molecular docking studies have further elucidated the interactions of pyrazole derivatives with various protein kinases. These computational analyses predict the binding affinity and orientation of the ligands within the active site. For instance, studies on pyrazole derivatives targeting receptor tyrosine kinases and other protein kinases have identified key hydrogen bond interactions and van der Waals forces that contribute to the stability of the ligand-protein complex. nih.gov The docking results for various pyrazole derivatives with protein targets such as VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pocket, forming crucial interactions with amino acid residues. nih.gov

Table 1: Molecular Docking Results of Pyrazole Derivatives with Protein Kinase Targets

| Compound | Target Protein | Binding Energy (kJ/mol) | Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | 49.38 nM | Not Specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | 490.13 nM | Not Specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | 30.73 nM | Not Specified |

Data sourced from molecular docking studies of 1H-pyrazole derivatives. nih.gov

Elucidation of Enzymatic Inhibition Mechanisms and Kinetics

Beyond identifying where a compound binds, it is equally important to understand how it affects the enzyme's function. Enzyme kinetic studies provide quantitative measures of an inhibitor's potency and can reveal its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), enzyme kinetic experiments have confirmed a competitive inhibition mechanism. This indicates that the inhibitors directly compete with the natural substrate for binding to the enzyme's active site. The most potent compounds in this series exhibited IC50 values in the micromolar range, and thermal shift assays confirmed strong stabilization of the enzyme upon inhibitor binding, with Ki values also in the micromolar range. nih.gov

The inhibitory activity of pyrazole derivatives is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with the most potent compound having a Ki of 0.005 µM. nih.gov Similarly, a series of 1H-pyrazole-3-carboxamide derivatives showed strong activity against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2 and 4 (CDK2/4), with IC50 values in the nanomolar range. mdpi.com

Table 2: Enzymatic Inhibition Data for Selected Pyrazole Derivatives

| Compound/Derivative Series | Target Enzyme/Kinase | Inhibition Metric | Value | Mechanism of Inhibition |

|---|---|---|---|---|

| Pyrazole-based inhibitors | DapE | IC50 | 17.9 ± 8.0 µM | Competitive |

| (R)-7q (single enantiomer) | DapE | Ki | 17.3 ± 2.8 µM | Competitive |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki | 0.005 µM | Not Specified |

| Compound 8t (1H-pyrazole-3-carboxamide derivative) | FLT3 | IC50 | 0.089 nM | Not Specified |

| Compound 8t (1H-pyrazole-3-carboxamide derivative) | CDK2/4 | IC50 | 0.719/0.770 nM | Not Specified |

Data compiled from studies on pyrazole-based enzyme inhibitors. nih.govnih.govmdpi.com

Investigation of Signaling Pathway Modulation by this compound Derivatives

The binding of a ligand to its target protein initiates a cascade of intracellular events known as a signaling pathway. The therapeutic effects of many drugs are a direct consequence of their ability to modulate these pathways.

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in diseases such as cancer. For example, certain 1H-pyrazole-3-carboxamide derivatives that inhibit FLT3 also block the phosphorylation of downstream signaling proteins like STAT5, AKT, and ERK. mdpi.com The inhibition of these pathways can lead to a reduction in cell proliferation and the induction of apoptosis. mdpi.com

In a similar vein, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors were found to reduce the phosphorylation of the retinoblastoma protein (Rb), a key downstream target of CDK2. This led to cell cycle arrest in the S and G2/M phases and ultimately induced apoptosis in cancer cells. nih.gov

Furthermore, in the context of inflammation, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome. researchgate.net By inhibiting the NLRP3 inflammasome, these compounds can reduce the release of pro-inflammatory cytokines like IL-1β, thereby modulating the inflammatory response. researchgate.net

Computational and Structural Biology Approaches in the Study of 1 Piperidin 4 Yl 1h Pyrazol 4 Amine

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrazole (B372694) derivatives, docking simulations are crucial for understanding how they interact with the active sites of biological targets.

Research on various pyrazole-based compounds demonstrates the utility of this approach. For instance, docking studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against Cyclin-Dependent Kinase 2 (CDK2) have been performed to elucidate their binding models. researchgate.net Similarly, simulations of pyrazole-carboxamides at the active sites of human carbonic anhydrase (hCA) I and II have helped identify key interactions. nih.gov These studies typically reveal that the pyrazole core can form critical hydrogen bonds and π-π stacking interactions with amino acid residues in the target's active site. nih.govnih.gov For a compound like 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, docking would predict how the pyrazole amine and piperidine (B6355638) groups engage with target residues, guiding the design of more potent and selective inhibitors. researchgate.netmdpi.com

| Target Protein | Key Interacting Residues (Examples from Pyrazole Derivatives) | Types of Interactions | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | GLU85, ASN701 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

| Dipeptidyl Peptidase-IV (DPP-IV) | Phe357, Tyr666, Arg125, Ser630 | π-π Stacking, π-Cation, Halogen Bonds | chemmethod.com |

| Meprin α/β | TYR187, TYR211 | π-π Interactions | nih.gov |

Molecular Dynamics Simulations in Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein.

For pyrazole derivatives, MD simulations have been employed to confirm the stability of docking results. Studies on substituted-phenyl-1H-pyrazol-4-yl derivatives targeting the DPP-IV enzyme showed that the binding pocket remained stable throughout the simulation, with minimal conformational changes. chemmethod.com Likewise, 50-nanosecond MD simulations for pyrazole-carboxamides bound to carbonic anhydrase receptors demonstrated good stability with minor fluctuations. nih.gov These simulations are essential for validating that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment, thus increasing confidence in the proposed binding mode of compounds such as this compound. nih.govchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and molecular structures. The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds.

The development of QSAR models relies on initial structure-activity relationship (SAR) studies. For pyrazole derivatives, SAR analyses have been crucial in identifying key structural features that influence potency. For example, studies on 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substituents like bromine, chlorine, and methyl at the para-position of the aryl ring increased trypanocidal potency. nih.gov Such SAR data, which links specific structural modifications to changes in biological effect, forms the foundation for building predictive QSAR models. nih.govnih.gov For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with different substitutions on the piperidine or pyrazole rings to predict their inhibitory activity against a specific target.

In Silico Screening and Target Prediction Methodologies (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, it is often necessary to identify the potential biological targets of a compound. In silico target prediction tools leverage the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets.

Web servers like SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are widely used for this purpose. nih.govresearchgate.net These platforms screen a query molecule, such as this compound, against databases of known bioactive ligands. By comparing 2D and 3D structural similarities, they generate a ranked list of the most probable protein targets. nih.govresearchgate.net For example, submitting the SMILES string of a novel pyrazole derivative to SwissTargetPrediction would yield a list of potential targets, such as kinases, proteases, or G-protein coupled receptors, based on its similarity to known ligands for those targets. expasy.orgswisstargetprediction.ch This approach helps in hypothesis generation, understanding a compound's mechanism of action, and identifying potential off-target effects. researchgate.net

| Methodology | Principle | Typical Output | Application |

|---|---|---|---|

| SwissTargetPrediction | Combines 2D and 3D similarity to known active ligands. nih.govresearchgate.net | Ranked list of probable protein targets with a probability score. | Hypothesizing mechanism of action, identifying off-targets. |

| PASS (Prediction of Activity Spectra for Substances) | Based on the structure-activity relationships of a large training set of compounds. | A spectrum of predicted biological activities with Pa (probability to be active) and Pi (probability to be inactive) values. | Broad screening for various potential biological effects. researchgate.net |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). jcsp.org.pk

For pyrazole derivatives, DFT studies have been used to understand their stability and reactivity. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, indicating the molecule's chemical reactivity and kinetic stability. bibliotekanauki.pl A smaller energy gap generally implies higher reactivity. researchgate.net DFT analysis of pyrazole compounds has helped elucidate charge distribution, identifying electron-rich and electron-poor regions that are likely to be involved in intermolecular interactions with biological targets. nih.govresearchgate.net These insights are valuable for rationalizing observed biological activities and guiding further structural modifications. nih.gov

X-ray Crystallography in the Structural Elucidation of Compound-Target Complexes

X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a macromolecular complex. It is considered the gold standard for determining the precise binding mode of a ligand within its protein target.

The crystal structures of numerous pyrazole derivatives, both alone and in complex with their target proteins, have been determined. nih.govnih.govnih.gov For example, the co-crystal structure of a pyrazole-based inhibitor bound to the PRMT5•MTA complex confirmed its binding mode and validated the design strategy. acs.org Similarly, X-ray crystallography of 5-aminopyrazole derivatives in the ATP binding pocket of p38 MAP kinase was instrumental in optimizing their potency. mdpi.com Obtaining a co-crystal structure of this compound with a target would provide definitive evidence of its binding orientation and atomic-level interactions, offering an unambiguous blueprint for structure-based drug design. acs.orgmdpi.com

Cheminformatics and Bioinformatic Platforms for Bioactivity and Target Landscape Mapping

Cheminformatics and bioinformatics platforms integrate vast amounts of chemical and biological data to enable large-scale analysis of compound bioactivity. Databases such as ChEMBL, PubChem, and BindingDB contain experimental data on millions of compounds and their interactions with thousands of protein targets.

These platforms are essential for mapping the bioactivity and target landscape of a compound like this compound. By searching for this compound and its structural analogs, researchers can retrieve known biological activities, identify all associated protein targets, and understand its polypharmacology (the ability to interact with multiple targets). This information is critical for prioritizing compounds, predicting potential therapeutic uses, and anticipating off-target liabilities. nih.gov These databases also provide the foundational data that powers in silico prediction tools like SwissTargetPrediction, creating a synergistic relationship between data repositories and predictive modeling in drug discovery. researchgate.net

Advanced Medicinal Chemistry Concepts and Strategies for 1 Piperidin 4 Yl 1h Pyrazol 4 Amine Based Research

Lead Compound Identification and Optimization Campaigns

The journey from a preliminary hit to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. For a scaffold such as 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, a lead optimization campaign would focus on systematically modifying its constituent parts to enhance potency, selectivity, and pharmacokinetic properties.

Initial lead compounds are often identified through screening campaigns or by modifying existing molecules known to interact with a biological target. Once a lead is identified, optimization efforts commence. For the this compound core, these efforts would typically involve:

Substitution on the Pyrazole (B372694) Ring: The pyrazole ring has available positions for substitution that can influence ligand-target interactions. For example, in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), researchers found that modifying the core of N-(1H-pyrazol-4-yl)carboxamides was crucial for improving permeability and maintaining high potency. nih.gov

Functionalization of the Amine Group: The 4-amine group on the pyrazole is a key site for derivatization. It can be acylated, alkylated, or used as a handle to introduce new functional groups, thereby exploring the binding pocket of the target protein.

A hypothetical optimization campaign for a kinase inhibitor based on this scaffold might produce data similar to the following, where modifications at R1 (piperidine nitrogen) and R2 (pyrazole amine) are explored to improve potency (IC50).

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for this compound Derivatives

| Compound ID | R1 (Piperidine-N) Substitution | R2 (Pyrazol-4-amine) Substitution | Target Kinase IC50 (nM) |

|---|---|---|---|

| Lead-01 | H | H | 1250 |

| OPT-01a | Methyl | H | 980 |

| OPT-01b | Benzyl | H | 450 |

| OPT-02a | H | Acetyl | 750 |

| OPT-02b | H | Benzoyl | 320 |

This iterative process, guided by computational modeling and biological data, aims to achieve a multi-parameter optimization, balancing potency with drug-like properties. osti.gov

High-Throughput Screening (HTS) in the Discovery of Novel Hits

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. chemdiv.com In the context of this compound, HTS can be employed in several ways:

Library Screening: A library of diverse compounds containing the pyrazole-piperidine scaffold could be screened to identify initial hits for a new target. These libraries are often designed to have broad chemical diversity to maximize the chances of finding a starting point. cijournal.ru

Fragment-Based Screening: Smaller molecular fragments resembling parts of the core structure (e.g., a substituted pyrazole or a functionalized piperidine) can be screened. Hits from this approach are then grown or linked together to create more potent, larger molecules.

HTS campaigns utilize advanced automation and instrumentation, such as high-content imaging systems and non-contact dispensers, to process thousands of compounds per day. cuanschutz.edu The output of an HTS campaign is a set of "hits"—compounds that meet a predefined activity threshold. These hits, which may include derivatives of this compound, then become the starting points for the lead optimization campaigns described previously.

Scaffold Hopping and Bioisosteric Replacements in Lead Derivatization

While lead optimization focuses on decorating a core scaffold, sometimes the scaffold itself needs to be replaced to overcome issues like poor pharmacokinetics, toxicity, or patentability. This is where scaffold hopping and bioisosteric replacement become critical strategies. nih.govnih.gov

Scaffold Hopping: This involves replacing the central molecular framework (e.g., the pyrazole-piperidine core) with a structurally different one that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net This can lead to the discovery of novel chemotypes with improved properties. For instance, the pyrazole ring could be replaced with an isoxazole (B147169) or a triazole to explore new intellectual property space while preserving key hydrogen bonding patterns.

Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, leading to a comparable biological response. u-strasbg.fr The goal is to enhance the molecule's properties without drastically altering its interaction with the target. researchgate.net

Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyrazole Ring | Triazole, Isoxazole, Thiazole | Modulate pKa, improve metabolic stability, explore new binding interactions. researchgate.net |

| Amine (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3) | Alter hydrogen bonding capacity, improve selectivity. |

These advanced design strategies, often aided by computational tools, are essential for navigating the complexities of drug development and evolving a lead compound into a viable drug candidate. researchgate.net

Strategies for Modulating Selectivity and Polypharmacology

Selectivity is a critical attribute of a drug candidate. An ideal drug should interact strongly with its intended target while having minimal affinity for other proteins, particularly those that could cause adverse effects. However, in some cases, engaging multiple targets (polypharmacology) can be therapeutically beneficial, for instance, in complex diseases like cancer.

For derivatives of this compound, which are often explored as kinase inhibitors, achieving selectivity can be challenging due to the high degree of similarity in the ATP-binding sites across the human kinome. Strategies to modulate selectivity include:

Exploiting Unique Sub-pockets: Designing substituents on the scaffold that can form interactions with less conserved regions of the binding site outside the core hinge-binding motif.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a conformation that is preferentially recognized by the target of interest.

Targeting Allosteric Sites: Designing molecules that bind to sites other than the highly conserved active site.

In a study on 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), researchers demonstrated that step-by-step structural optimization—combining a piperazine (B1678402) in a hydrophilic pocket with a bulkier fused ring in a deep hydrophobic pocket—significantly increased inhibitory activity and influenced the selectivity profile against other kinases like CDK2/4. mdpi.com This highlights how rational design can be used to tune the selectivity profile of a pyrazole-based scaffold.

Development of this compound as Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for biomedical research. They are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. A potent and selective inhibitor derived from the this compound scaffold can be further developed into such a probe.

The key steps in this process include:

Demonstrating On-Target Activity: Confirming that the compound's cellular effects are a direct result of its interaction with the intended target.

Attaching a Reporter Group: Modifying the chemical probe by adding a tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker) that allows for visualization or isolation of the target protein. The attachment point must be carefully chosen so as not to disrupt the compound's binding affinity and selectivity.

For example, researchers have successfully developed fluorescent probes from piperidine (B6355638) derivatives to study σ receptors. nih.gov By modifying a selective ligand, they created a tool that enabled the study of the receptor using fluorescence-based techniques like flow cytometry, avoiding the need for radioligands. A similar strategy could be applied to a highly optimized this compound derivative to create a valuable tool for studying its specific biological target.

Q & A

Q. What experimental designs reconcile conflicting solubility data for this compound?

- Methodological Answer :

- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .

- Co-Solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .

- Crystalline vs. Amorphous : Compare solubility of different solid forms using XRPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.